

Technical Guide: Solubility Profile of N-(4-Bromophenyl)cyanoforamide

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Compound of Interest

Compound Name: N-(4-Bromophenyl)cyanoforamide

CAS No.: 73708-67-5

Cat. No.: B15074831

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Executive Summary

N-(4-Bromophenyl)cyanoforamide (CAS: 73708-67-5) is a functionalized anilide derivative characterized by a para-bromophenyl ring and a cyanoformyl group. Its solubility behavior is governed by the competition between the lipophilic aryl halide moiety and the highly polar, hydrogen-bonding amide-cyano functionality.

- **Primary Solvents:** High solubility in polar aprotic solvents (DMSO, DMF).
- **Reaction Solvents:** Moderate solubility in chlorinated hydrocarbons (DCM, Chloroform) and polar organic solvents (Acetone, Ethyl Acetate).
- **Antisolvents:** Low solubility in non-polar aliphatics (Hexane, Heptane) and water, making them ideal for precipitation and crystallization.
- **Critical Handling Note:** The cyanoforamide moiety is electrophilic; avoid protic solvents (alcohols, water) at high temperatures or high pH to prevent hydrolysis or solvolysis.

Chemical Identity & Physicochemical Profile

Property	Detail
Chemical Name	N-(4-Bromophenyl)cyanofornamide
CAS Number	73708-67-5
Molecular Formula	C ₈ H ₅ BrN ₂ O
Molecular Weight	225.04 g/mol
Structural Features	Lipophilic Domain: 4-Bromophenyl ring Polar Domain: Amide (-NH-CO-) and Cyano (-CN) group
Predicted LogP	~2.1 – 2.4 (Moderately Lipophilic)
Physical Form	Crystalline Solid (typically off-white to pale yellow)

Solubility Landscape

As direct experimental solubility values are rarely published for this specific intermediate, the following profile is derived from Structure-Property Relationships (SPR) and validated data for structural analogs (e.g., Cyanofornamide, N-(4-Bromophenyl)-2-cyanoacetamide).

Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Prediction	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the amide/cyano groups.
Chlorinated	DCM, Chloroform	Moderate (20–50 mg/mL)	The bromophenyl ring interacts favorably with chlorinated solvents; good for reaction media.
Polar Organic	Acetone, Ethyl Acetate, THF	Moderate (10–40 mg/mL)	Hydrogen bonding capability (acceptors) stabilizes the amide proton; useful for extraction.
Polar Protic	Methanol, Ethanol	Temperature Dependent	Cold: LowHot: Moderate/HighRisk: Potential solvolysis (ester formation) under reflux or acidic/basic conditions.
Non-Polar	Hexane, Heptane, Toluene	Low / Insoluble	Lack of polarity prevents disruption of the intermolecular hydrogen bonding of the amide network.
Aqueous	Water	Insoluble (<0.1 mg/mL)	Hydrophobic aryl halide dominates; lattice energy exceeds hydration energy.

Hansen Solubility Parameter (HSP) Analysis

The solubility is driven by three interaction forces:

- Dispersion (δ_D): High contribution from the bromophenyl ring.
- Polarity (δ_P): Significant contribution from the -CN dipole.
- Hydrogen Bonding (δ_H): Moderate contribution from the amide -NH.

Implication: Solvents with matching

and

values (like DMSO or Acetone) will be most effective. Non-polar solvents lack the component necessary to dissolve the cyanoformamide headgroup.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise solubility data for your specific batch.

Reagents: **N-(4-Bromophenyl)cyanofornamide** (Test Compound), HPLC-grade solvents.

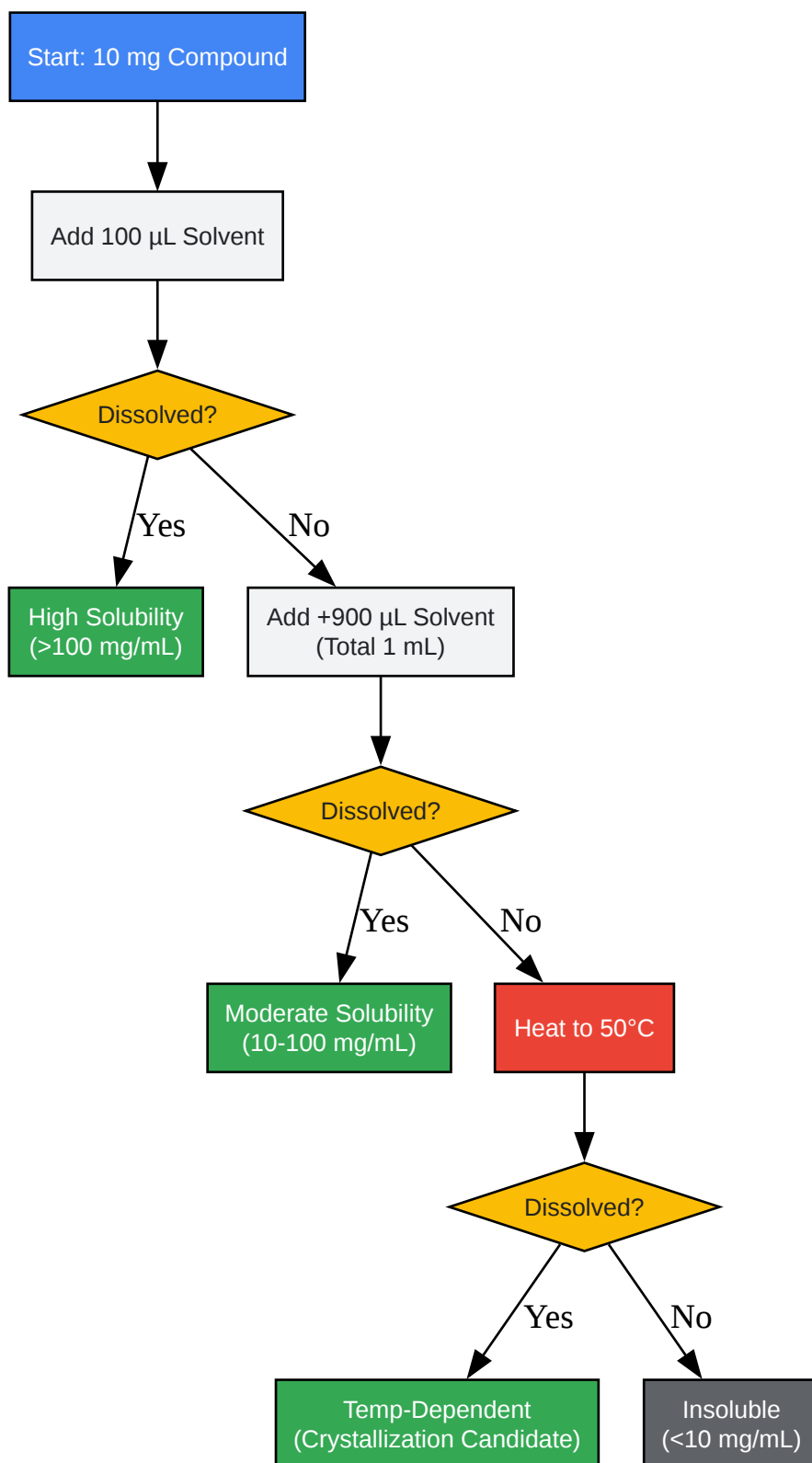
Equipment: Temperature-controlled shaker, 0.45 μm PTFE syringe filters, analytical balance.

- Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-sealed vial.
- Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.
- Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).

- Quantification:
 - Pipette a known volume (e.g., 0.5 mL) of filtrate into a tared weighing vessel.
 - Evaporate solvent under vacuum or nitrogen stream.
 - Weigh the residue.[\[1\]](#)
- Calculation:

Protocol B: Solvent Screening Workflow (Visual)

Use this for rapid qualitative assessment during reaction optimization.



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Figure 1: Step-wise visual solubility screening workflow for rapid solvent categorization.

Applications & Solvent Selection Logic

Reaction Solvent Selection

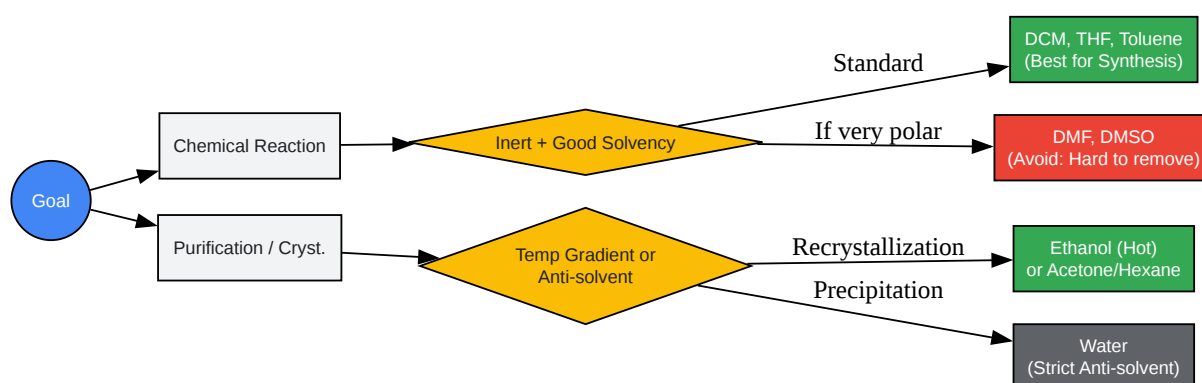
For synthetic applications (e.g., heterocyclic synthesis, Weinreb amidation analogs), the solvent must dissolve the reactant without reacting with the electrophilic cyano group.

- Recommended: Dichloromethane (DCM) or THF. These provide good solubility and are easily removed.
- Avoid: Alcohols (Methanol/Ethanol) at high temperatures. The cyano group can undergo Pinner reaction or alcoholysis to form esters/imidates.

Purification & Crystallization

The "Moderate" vs. "Low" solubility difference is exploited for purification.

- Solvent/Anti-solvent Pair: Dissolve in minimal Acetone or THF (warm), then slowly add Hexane or Water (dropwise) to induce precipitation.
- Recrystallization: Ethanol is often a viable candidate if the compound is stable at boiling point (short duration). Dissolve hot, cool slowly to 4°C.



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Figure 2: Decision tree for selecting solvents based on experimental intent.

Safety & Stability

- **Hydrolysis Risk:** The cyanoforamide group is sensitive to hydrolysis. Exposure to moisture in basic solvents (e.g., Pyridine/Water) can degrade the compound to 4-bromoaniline and oxalic acid derivatives.
- **Handling:** Always handle in a fume hood. While specific toxicology data may be limited, treat as a potential irritant and sensitizer (analogous to other halogenated anilides).

References

- Sigma-Aldrich.**N-(4-Bromophenyl)cyanoforamide** Product Page (AldrichCPR). CAS: 73708-67-5. [Link](#)
- Reid, W. et al. "Cyanoformanilide as Precursor for a Variety of Heterocyclic Ring Systems." *Heterocycles*, Vol 27, 1988, pp. 1579-1583.[2] (Establishes chemical reactivity and solvent usage for cyanoformanilides).
- PubChem.Compound Summary for **N-(4-Bromophenyl)cyanoforamide**. [Link](#)
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

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Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [2. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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